N-beta-Aminoethyl-gly-oet 2hcl
CAS No.: 24123-04-4
Cat. No.: VC21539539
Molecular Formula: C6H16Cl2N2O2
Molecular Weight: 219.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 24123-04-4 |
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Molecular Formula | C6H16Cl2N2O2 |
Molecular Weight | 219.11 g/mol |
IUPAC Name | 2-[2-(dimethylamino)ethylamino]acetic acid;dihydrochloride |
Standard InChI | InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-7-5-6(9)10;;/h7H,3-5H2,1-2H3,(H,9,10);2*1H |
Standard InChI Key | RHKQTVNTKKSWFY-UHFFFAOYSA-N |
SMILES | CN(C)CCNCC(=O)O.Cl.Cl |
Canonical SMILES | CCOC(=O)CNCCN.Cl.Cl |
Chemical Structure and Properties
N-beta-Aminoethyl-gly-oet 2hcl is characterized by its amino acid structure which includes an amino group, a carboxylic acid group modified as an ethyl ester, and two hydrochloride salt groups that enhance its stability and solubility properties. The compound has the molecular formula C₆H₁₆Cl₂N₂O₂, with a molecular weight of 219.11 g/mol . Its structure represents ethyl 2-(2-aminoethylamino)acetate dihydrochloride, which is identified by the Chemical Abstracts Service (CAS) registry number 24123-04-4 .
The physical and chemical properties of this compound make it particularly valuable for research applications:
Property | Description |
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Physical appearance | White to off-white crystalline powder |
Molecular formula | C₆H₁₆Cl₂N₂O₂ |
Molecular weight | 219.11 g/mol |
Solubility | Water-soluble (enhanced by HCl salt formation) |
CAS Number | 24123-04-4 |
Parent compound | Ethyl 2-(2-aminoethylamino)acetate |
The presence of two hydrochloride groups contributes significantly to the compound's water solubility, which is an important characteristic for its application in biochemical research . Additionally, these salt groups play a critical role in the stability and bioavailability of the compound, making it more suitable for various research and pharmaceutical applications.
Product Name | Purity | Package Size | Price | Availability |
---|---|---|---|---|
N-β-Aminoethyl-Glycine-ethyl ester dihydrochloride | 97% | 1g | 189.00 € | Available (Est. delivery: Apr 21, 2025) |
N-β-Aminoethyl-Glycine-ethyl ester dihydrochloride | 97% | 250mg | 133.00 € | Available |
N-β-Aminoethyl-Glycine-ethyl ester dihydrochloride | 97% | 5g | To inquire | Available |
N-BETA-AMINOETHYL-GLY-OET 2HCL | 97% | Various | Not listed | Discontinued |
N-β-Aminoethyl-Glycine ethyl ester dihydrochloride | Min. 95% | Various | Not listed | Discontinued |
The compound is generally available with high purity levels (95-97%), making it suitable for research-grade applications in both academic and industrial settings .
Applications in Biochemical Research
Peptide Synthesis
N-beta-Aminoethyl-gly-oet 2hcl plays a crucial role in peptide synthesis, where it functions as a building block that facilitates the creation of complex peptide structures. Its amino acid structure allows it to participate in peptide bond formation while its functional groups enable selective modifications . The compound's structure makes it particularly valuable in:
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Solid-phase peptide synthesis
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Solution-phase peptide synthesis
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Development of peptide libraries for drug discovery
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Creation of peptide-based research tools
Pharmaceutical Development
In pharmaceutical applications, this compound serves as a valuable intermediate in drug development processes:
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It functions as a building block for creating novel therapeutic compounds
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Its structure allows for specific molecular modifications that can enhance drug properties
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The compound can contribute to improved pharmacokinetic profiles of developed drugs
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It facilitates structure-activity relationship studies in pharmaceutical research
Advanced Research Applications
Bioconjugation Applications
Drawing from information about related compounds, N-beta-Aminoethyl-gly-oet 2hcl likely has applications in bioconjugation processes, where it could:
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Facilitate the attachment of biomolecules to surfaces
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Enable protein modification for research applications
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Enhance drug delivery systems through conjugation chemistry
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Improve the effectiveness of therapeutic agents through targeted delivery
Analytical Chemistry
The compound may serve important functions in analytical chemistry:
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As a derivatization agent for certain analytical procedures
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In the development of methods for detecting and quantifying biomolecules
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As a standard in chromatographic analyses
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For enhancing detection sensitivity in certain analytical applications
Comparative Analysis with Related Compounds
N-beta-Aminoethyl-gly-oet 2hcl shares structural similarities with several related compounds, including:
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N-[2-(Boc-amino)ethyl]glycine ethylester hydrochloride - Contains a Boc protecting group on the terminal amine
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N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Features a Fmoc protecting group and a methyl rather than ethyl ester
These structural relationships suggest that N-beta-Aminoethyl-gly-oet 2hcl might serve as a precursor or alternative to these protected derivatives in various synthetic pathways, particularly when a free amine group is required for subsequent reactions .
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